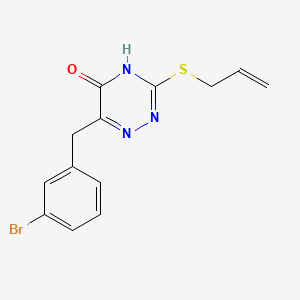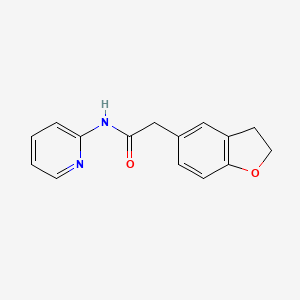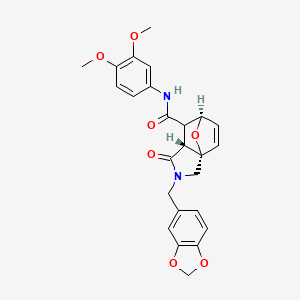
6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a complex organic compound that has garnered attention in various fields of scientific research This compound is known for its unique structural features, which include a chromene core, a thiazole ring, and a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves a multi-step process. One common method starts with the preparation of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, which is then reacted with 4-phenyl-1,3-thiazol-2-ylhydrazine under specific conditions to form the desired hydrazone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: The chloro group in the chromene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets. The chromene and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions. The hydrazone linkage can also participate in redox reactions, influencing the compound’s biological activity. These interactions can modulate cellular pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
6-chloro-4-oxo-4H-chromene-3-carbaldehyde: Shares the chromene core but lacks the thiazole and hydrazone moieties.
4-phenyl-1,3-thiazol-2-ylhydrazine: Contains the thiazole and hydrazone linkage but lacks the chromene core.
Uniqueness
The uniqueness of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both chromene and thiazole rings, along with the hydrazone linkage, makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C19H12ClN3O2S |
|---|---|
分子量 |
381.8 g/mol |
IUPAC名 |
6-chloro-3-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]chromen-4-one |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-6-7-17-15(8-14)18(24)13(10-25-17)9-21-23-19-22-16(11-26-19)12-4-2-1-3-5-12/h1-11H,(H,22,23)/b21-9+ |
InChIキー |
PXYDECRSTWPRFB-ZVBGSRNCSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=COC4=C(C3=O)C=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(4-ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl ether](/img/structure/B13376398.png)

![3-(3-bromobenzyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B13376423.png)
![6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376432.png)

![2-{[4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B13376443.png)
![1-(Phenylmethyl)spiro[piperidine-4,4a(2)-[4H]tetrazolo[1,5-a]thieno[2,3-f][1,4]diazepin]-6a(2)(5a(2)H)-one](/img/structure/B13376444.png)
![N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13376453.png)
![1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B13376458.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13376462.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376465.png)
![2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13376466.png)


